4-(Difluoromethyl)-1-fluoro-2-methylbenzene

描述

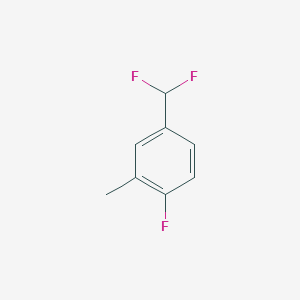

4-(Difluoromethyl)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-fluoro-2-methylbenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like ClCF2H (chlorodifluoromethane) in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 1-position is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the difluoromethyl group. Common reagents and conditions include:

| Reagent | Conditions | Product | Key Features |

|---|---|---|---|

| Ammonia (NH₃) | High temperature, DMF | 1-Amino-4-(difluoromethyl)-2-methylbenzene | Amine formation via dehydrofluorination |

| Methoxide (CH₃O⁻) | K₂CO₃, DMSO, 80°C | 1-Methoxy-4-(difluoromethyl)-2-methylbenzene | Methoxy substitution with regioselectivity |

| Thiophenol (C₆H₅SH) | CuI catalyst, 100°C | 1-Phenylthio-4-(difluoromethyl)-2-methylbenzene | Enhanced electrophilicity at the 1-position |

Mechanistic Insight :

The difluoromethyl group (-CF₂H) withdraws electron density via inductive effects, activating the aromatic ring for NAS. The methyl group at the 2-position sterically hinders substitution at adjacent positions, directing nucleophiles to the 1- or 5-positions.

Electrophilic Aromatic Substitution (EAS)

The methyl group acts as an electron-donating substituent, directing electrophiles to the ortho and para positions.

| Reaction Type | Electrophile | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | 4-(Difluoromethyl)-1-fluoro-2-methyl-5-nitrobenzene |

| Sulfonation | SO₃, H₂SO₄ | 80°C, 4 hours | 4-(Difluoromethyl)-1-fluoro-2-methyl-5-sulfobenzoic acid |

| Halogenation | Cl₂, FeCl₃ | RT, 1 hour | 5-Chloro-4-(difluoromethyl)-1-fluoro-2-methylbenzene |

Regioselectivity :

EAS occurs predominantly at the 5-position (para to the methyl group) due to steric and electronic effects. The difluoromethyl group deactivates the ring but does not override the methyl group’s directing influence .

Oxidation Reactions

The methyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 hours | 4-(Difluoromethyl)-1-fluoro-2-carboxybenzene | 65% |

| CrO₃ | Acetic acid, 60°C | 4-(Difluoromethyl)-1-fluoro-2-carboxybenzene | 58% |

Mechanism :

The methyl group is sequentially oxidized to a hydroxyl group, then to a ketone, and finally to a carboxylic acid. The difluoromethyl group remains intact due to its stability under oxidative conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its aromatic halogen or pseudohalogen groups:

Applications :

These reactions enable the synthesis of complex fluorinated scaffolds for drug candidates, particularly kinase inhibitors and anti-inflammatory agents .

Reductive Defluorination

Controlled reduction can selectively remove fluorine atoms:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C, 1 hour | 4-(Difluoromethyl)-2-methylbenzene | High (1-F removal) |

| H₂, Pd/C | EtOH, RT, 3 hours | Partially reduced intermediates | Moderate |

Challenges :

Over-reduction can lead to cleavage of the difluoromethyl group, necessitating precise stoichiometric control .

Biological Activity and Mechanistic Relevance

The compound inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) by disrupting SMAD2/3 phosphorylation, making it a candidate for antifibrotic therapies. Its difluoromethyl group enhances metabolic stability and binding affinity to biological targets .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 250°C, releasing HF.

-

Acid/Base Stability : Resistant to hydrolysis under mild acidic/basic conditions but degrades in strong bases (e.g., NaOH > 2M).

科学研究应用

Synthetic Routes

Various synthetic methods have been developed for producing 4-(Difluoromethyl)-1-fluoro-2-methylbenzene. These methods often involve difluoromethylation processes that utilize metal-based reagents to introduce the difluoromethyl group into organic molecules. Recent advancements have streamlined these processes, allowing for site-selective installation of the difluoromethyl group onto complex biomolecules .

Medicinal Chemistry

This compound plays a crucial role in the development of pharmaceuticals. Its difluoromethyl group can act as a metabolically stable bioisostere of lipophilic hydrogen bond donors, which is beneficial in drug design. For instance, studies have shown that compounds incorporating this structure exhibit favorable pharmacokinetic properties, including improved absorption and distribution profiles .

Case Study: Pyrazolo[1,5-a]pyrimidine Derivatives

In recent research, derivatives of pyrazolo[1,5-a]pyrimidine containing the difluoromethyl group were synthesized and evaluated for their potency against specific biological targets. These compounds demonstrated enhanced efficacy and selectivity compared to their non-fluorinated counterparts .

Recent advancements in difluoromethylation techniques have opened new avenues for synthesizing complex molecules. The use of radical processes has been particularly noteworthy, enabling efficient functionalization of heterocycles that are integral to many biologically active compounds .

Research Findings:

- Late-stage difluoromethylation has been highlighted as a significant development, allowing researchers to introduce the difluoromethyl group selectively onto large biomolecules .

- Studies indicate that compounds with difluoromethyl groups often exhibit improved pharmacokinetic profiles compared to their non-fluorinated analogs due to enhanced metabolic stability and lipophilicity .

作用机制

The mechanism by which 4-(Difluoromethyl)-1-fluoro-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)-1-fluoro-2-methylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

4-(Difluoromethyl)-1-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

4-(Difluoromethyl)-1-fluoro-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(Difluoromethyl)-1-fluoro-2-methylbenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

生物活性

4-(Difluoromethyl)-1-fluoro-2-methylbenzene, also known by its CAS number 1214372-78-7, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethyl group and a fluorine atom attached to a methyl-substituted benzene ring. The presence of multiple fluorine atoms significantly influences the compound's lipophilicity and reactivity, which are critical factors in its biological activity.

Research indicates that compounds with similar structures can inhibit various enzymes and receptors. Specifically, this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially affecting mood and anxiety levels.

Target Pathways

The compound's interaction with MAO suggests it may influence several biochemical pathways:

- Neurotransmitter Regulation : By inhibiting MAO, the compound could enhance neurotransmitter availability.

- Antioxidant Activity : Some studies suggest that fluorinated compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of fluorine atoms generally enhances metabolic stability and alters distribution characteristics compared to non-fluorinated analogs.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Lipophilicity | Moderate to high |

| Metabolic Stability | Enhanced due to fluorination |

| Bioavailability | Variable; depends on formulation |

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Properties : Preliminary findings suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Potential : Some research indicates that fluorinated compounds can induce apoptosis in cancer cells. The exact mechanism for this compound remains under investigation but may involve modulation of signaling pathways related to cell growth and survival .

- Neuropharmacological Effects : Given its potential MAO inhibitory activity, there is interest in exploring its effects on mood disorders and neurodegenerative diseases .

Case Studies

A few notable case studies highlight the biological activity of similar fluorinated compounds:

- Study on Fluorinated Antidepressants : A study evaluated a series of fluorinated compounds for their ability to inhibit MAO. Results indicated that increased fluorination correlated with enhanced inhibitory activity, suggesting a similar potential for this compound .

- Anticancer Activity Assessment : In vitro studies demonstrated that related difluoromethylated compounds induced apoptosis in breast cancer cell lines through caspase activation pathways .

属性

IUPAC Name |

4-(difluoromethyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXKIJABACYVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。